Antimicrobial Activity Against E. coli
Furylacrylic acid demonstrates significantly superior antimicrobial activity against E. coli compared to the widely used food preservatives benzoic acid and sorbic acid. Quantitative structure-activity relationship (QSAR) modeling, validated by experimental measurement, established the minimum inhibitory concentration (MIC) for furylacrylic acid against E. coli at 2.90 μmol/mL [1]. This is markedly lower than the experimentally determined MICs for benzoic acid (5.33 μmol/mL) and sorbic acid (4.46 μmol/mL) under the same conditions [1]. A separate study confirmed this superior efficacy, reporting that at a concentration of 0.3 g/L and pH 5.25, α-furylacrylic acid exhibited a notably stronger inhibitory effect on E. coli than both benzoic acid and sorbic acid [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli |
|---|---|
| Target Compound Data | 2.90 μmol/mL (Experimental); 0.3 g/L effective concentration |
| Comparator Or Baseline | Benzoic acid: 5.33 μmol/mL; Sorbic acid: 4.46 μmol/mL |
| Quantified Difference | Furylacrylic acid MIC is 45% lower than benzoic acid and 35% lower than sorbic acid. |
| Conditions | E. coli culture; pH 5.25; QSAR modeling and experimental validation [1][2]. |
Why This Matters
This directly translates to a more potent antimicrobial effect, allowing for lower usage rates and potentially broader application in food and pharmaceutical preservation where efficacy and safety are paramount.
- [1] Yu, H., & Ning, Z. X. (2005). α-呋喃丙烯酸的合成及其抗菌活性研究 [Synthesis and antimicrobial activity of α-furylacrylic acid]. 食品工业科技 [Science and Technology of Food Industry], 26(11), 167-169. View Source
- [2] Yu, H., Bai, W. D., Zeng, X. F., & Ning, Z. X. (2012). 新型抗菌剂——α-呋喃丙烯酸的合成及其抗菌活性 [Synthesis and antimicrobial activity of a new antimicrobial agent, α-furylacrylic acid]. 现代食品科技 [Modern Food Science and Technology], 28(8), 1013-1016. View Source
